1-(1-isopropyl-1H-imidazol-2-yl)ethanone
Description
1-(1-Isopropyl-1H-imidazol-2-yl)ethanone is a heterocyclic compound featuring an imidazole ring substituted with an isopropyl group at the N1 position and an acetyl (ethanone) group at the C2 position. This structure confers unique electronic and steric properties, making it valuable in pharmaceutical and agrochemical research.
Properties
Molecular Formula |
C8H12N2O |
|---|---|
Molecular Weight |
152.19 g/mol |
IUPAC Name |
1-(1-propan-2-ylimidazol-2-yl)ethanone |
InChI |
InChI=1S/C8H12N2O/c1-6(2)10-5-4-9-8(10)7(3)11/h4-6H,1-3H3 |
InChI Key |
LXTKHTQNWHOQTR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C=CN=C1C(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthesis via α-Brominated Ketone Intermediate and Amination
A notable method adapted from recent literature involves the synthesis of related imidazole derivatives through an α-brominated ketone intermediate, followed by amination and cyclization to form the imidazole ring with the desired substitution pattern.
Step 1: Preparation of α-brominated ethanone precursor
The α-brominated ethanone intermediate is prepared by bromination of the corresponding ketone. For example, 1-acetylimidazole derivatives can be brominated at the α-position using brominating agents under controlled conditions, yielding a reactive α-bromo ketone intermediate.
Step 2: Amination with isopropylamine
The α-brominated ketone is then reacted with isopropylamine to substitute the bromine atom with the isopropylamino group. This step is performed in an organic solvent such as ethyl acetate at low temperatures (e.g., −78 °C) to control the reaction rate and selectivity.
Step 3: Cyclization with formamide
The resulting amino-ketone intermediate undergoes cyclization upon heating with formamide at elevated temperatures (around 180 °C) to form the imidazole ring. This step completes the formation of the 1-(1-isopropyl-1H-imidazol-2-yl)ethanone structure.
-
The reaction mixture is cooled, and the product is extracted using organic solvents like toluene, washed, dried, and purified by standard techniques such as filtration and chromatography.
This multi-step approach allows for the isolation and purification of intermediates and final products with good yields (e.g., 70-80%) and scalability up to 10 g scale has been reported.
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| α-Bromination | Brominating agent on acetyl precursor | Reported but variable | Reactive intermediate, used immediately |
| Amination | Isopropylamine, ethyl acetate, −78 °C | ~78 | Crude product used directly |
| Cyclization | Formamide, 180 °C, 3 h | ~70 | Requires inert atmosphere and careful heating |
| Purification | Extraction, drying, filtration | - | Standard organic workup |
Data adapted and summarized from MDPI 2023 study on related imidazole derivatives.
N-Alkylation of 1H-Imidazol-2-yl Ethanone
Another approach involves direct N-alkylation of 1H-imidazol-2-yl ethanone with isopropyl halides or similar alkylating agents in polar aprotic solvents such as N,N-dimethylformamide (DMF).
-
1-(1H-imidazol-2-yl)ethanone is dissolved in DMF.
Cesium carbonate or other bases are added to deprotonate the imidazole nitrogen.
An isopropyl halide (e.g., isopropyl iodide or bromide) is added.
The mixture is stirred at moderate temperatures (e.g., 40 °C) overnight.
-
The reaction proceeds to selectively alkylate the nitrogen at position 1, yielding 1-(1-isopropyl-1H-imidazol-2-yl)ethanone in good yield after purification by silica gel chromatography.
| Parameter | Details |
|---|---|
| Solvent | N,N-Dimethylformamide (DMF) |
| Base | Cesium carbonate |
| Alkylating agent | Isopropyl halide |
| Temperature | 40 °C |
| Reaction time | Overnight |
| Purification | Silica gel chromatography |
| Yield | Typically >70% |
This method offers a straightforward one-step N-alkylation route suitable for laboratory-scale synthesis.
Cyclization from Amino Ketone Precursors
In some patents and literature, 1-(1-isopropyl-1H-imidazol-2-yl)ethanone analogs are synthesized by cyclization of amino ketone precursors with formamide or other cyclizing agents.
- Amino ketone intermediates are prepared by reaction of α-bromoketones with isopropylamine.
- Cyclization with formamide under reflux conditions (around 180 °C) leads to the formation of the imidazole ring.
- The process requires an inert atmosphere (nitrogen or argon) to prevent oxidation or side reactions.
- The crude product is extracted, washed, dried, and purified.
This method is closely related to the α-brominated ketone route but emphasizes cyclization conditions and inert atmosphere control.
Comparative Analysis of Preparation Methods
| Method | Advantages | Disadvantages | Typical Yield | Scalability |
|---|---|---|---|---|
| α-Brominated ketone + amination + cyclization | Allows isolation of intermediates; good control over substitution | Multi-step; requires low temperature and inert atmosphere | 70-80% | Up to 10 g scale reported |
| Direct N-alkylation in DMF | One-step; simple setup | Requires strong base; possible side reactions | >70% | Suitable for small to medium scale |
| Cyclization from amino ketones | Efficient ring formation; adaptable | High temperature; sensitive to moisture | Moderate | Laboratory scale |
Research Results and Characterization
-
The products and intermediates are characterized by ^1H and ^13C NMR spectroscopy to confirm the substitution pattern and purity. For example, characteristic signals for the isopropyl methyl groups (doublets around 1.0-1.5 ppm), methine proton, and ethanone methyl group are observed.
-
Some intermediates, such as α-brominated ketones, are unstable and decompose upon standing, requiring immediate use in subsequent steps.
-
Reported yields for the overall synthesis range from 70% to 80%, with purification steps ensuring high purity suitable for further applications.
Summary Table of Key Literature Sources
Chemical Reactions Analysis
Types of Reactions
1-(1-isopropyl-1H-imidazol-2-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding imidazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced imidazole derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Imidazole carboxylic acids.
Reduction: Imidazole alcohols.
Substitution: Various substituted imidazole derivatives.
Scientific Research Applications
1-(1-isopropyl-1H-imidazol-2-yl)ethanone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex imidazole derivatives.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly as enzyme inhibitors or receptor antagonists.
Industry: Utilized in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(1-isopropyl-1H-imidazol-2-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions in the active sites of enzymes, inhibiting their activity. Additionally, the compound can interact with receptor proteins, modulating their function and leading to various biological effects .
Comparison with Similar Compounds
Structural Analogues
The following compounds share structural similarities with 1-(1-isopropyl-1H-imidazol-2-yl)ethanone, differing primarily in substituents or appended functional groups:
Physicochemical Properties
- Polarity: The acetyl group at C2 enhances polarity compared to non-ketone analogs (e.g., 4-(Adamantan-1-yl)-1-isopropylimidazole) .
- Stability : Benzimidazole derivatives (e.g., compounds in ) exhibit higher thermal stability due to aromatic conjugation, whereas adamantane-containing analogs () show superior metabolic resistance.
- Solubility: The isopropyl group in 1-(1-isopropyl-1H-imidazol-2-yl)ethanone reduces water solubility relative to hydroxylated derivatives (e.g., 1-[5-((1R,2S,3R)-tetrahydroxybutyl)-1H-imidazol-2-yl]ethanone) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
